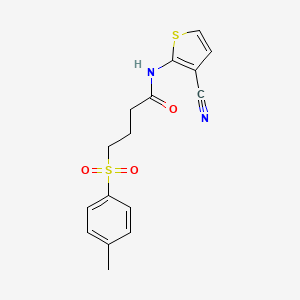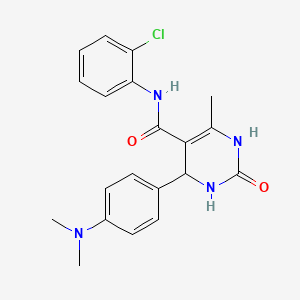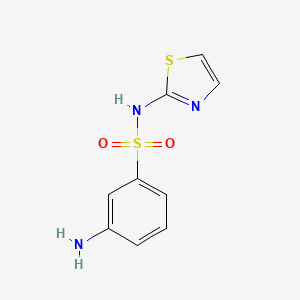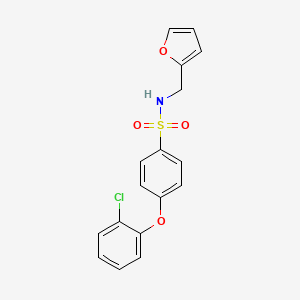
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
科学的研究の応用
Molecular Engineering and Solar Cell Applications
Organic sensitizers, including compounds with cyanothiophene units, are crucial in developing dye-sensitized solar cells (DSSCs). These sensitizers are designed to improve solar-to-electricity conversion efficiency by optimizing their molecular structure for better light absorption and electron transfer properties. For instance, compounds similar to N-(3-cyanothiophen-2-yl)-4-tosylbutanamide are studied for their incident photon-to-current conversion efficiency when anchored onto TiO2 films. This research highlights the potential of cyanothiophene derivatives in enhancing the photovoltaic performance of solar cells (Kim et al., 2006).
Advanced Organic Synthesis Techniques
The compound's structural features, such as the cyanothiophene moiety, are explored in synthesizing highly substituted indolines and indoles. These processes involve intramolecular cycloadditions, demonstrating the versatility of cyanothiophene derivatives in constructing complex organic molecules. Such methodologies are foundational in developing pharmaceuticals and materials science (Dunetz & Danheiser, 2005).
Gold-Catalyzed Cycloisomerizations
The reactivity of ene-ynamides, closely related to the functional groups in this compound, under gold catalysis is a significant area of research. These reactions offer a pathway to synthesize compounds with complex architectures, including cyclobutanones and methanopyrrolidine derivatives, demonstrating the potential for creating bioactive molecules and advanced materials (Couty, Meyer, & Cossy, 2009).
Electronic Properties and Sensing Applications
Derivatives of cyanothiophene are investigated for their electronic properties, particularly in constructing donor-acceptor-donor (D-A-D) triads. These materials are fundamental in developing organic electronics, including sensors and light-emitting devices. The electron-withdrawing cyano group plays a critical role in modulating the electronic interactions within these triads, potentially leading to applications in environmental monitoring and advanced displays (Mallet et al., 2012).
Antioxidant and Antimicrobial Properties
Research on compounds structurally related to this compound reveals significant antioxidant and antimicrobial activities. These findings suggest potential applications in developing new therapeutic agents. The ability to interact with DNA bases and exhibit activity against various pathogens highlights the compound's relevance in medicinal chemistry and drug design (Cakmak et al., 2022).
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-4-6-14(7-5-12)23(20,21)10-2-3-15(19)18-16-13(11-17)8-9-22-16/h4-9H,2-3,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBJEFELDYISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581334.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2581337.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)


![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)
![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)
![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)
